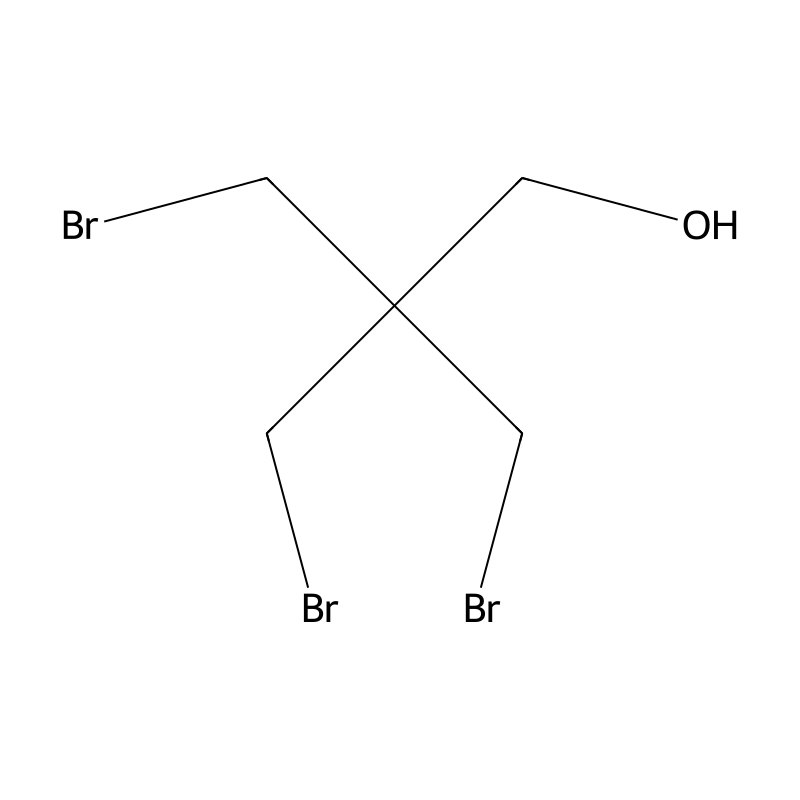

3-Bromo-2,2-bis(bromomethyl)propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Flame Retardant in Unsaturated Polyester Resins

Field: Material Science

Application: 3-Bromo-2,2-bis(bromomethyl)propanol is used as a flame retardant in unsaturated polyester resins.

Method: The compound is mixed with the resin to increase its resistance to burning. The exact method and proportions would depend on the specific resin and the desired properties.

Results: The addition of this compound increases the flame resistance of the resin, making it safer for use in various applications.

Intermediate in the Production of Pentaerythritol Ethers

Field: Organic Chemistry

Method: The compound is used in a series of chemical reactions to produce the desired end product. The exact procedures would depend on the specific reactions involved.

Results: The resulting pentaerythritol ethers and other derivatives can be used as flame retardants in various applications.

Organic Building Block

Field: Organic Synthesis

Method: The compound is used in organic synthesis reactions to produce beta-substituted acrylates. The exact procedures would depend on the specific reactions involved.

Results: The resulting beta-substituted acrylates can be used in various applications, including the production of polymers and coatings.

Genetic Toxicity Evaluation

Field: Genetic Toxicology

Method: The Ames Test involves exposing bacteria to the compound and observing whether it causes mutations. The exact procedures would depend on the specific test protocols.

Results: The results of this test would provide information on the mutagenic potential of the compound.

Organic Synthesis

Application: Alcohols like this compound exhibit both weak acid and weak base behavior.

Method: The compound could be used in reactions with isocyanates and epoxides to produce polymers. The exact procedures would depend on the specific reactions involved.

Results: The resulting polymers could have various applications, depending on their properties.

3-Bromo-2,2-bis(bromomethyl)propanol, commonly referred to as Tribromoneopentyl Alcohol, is a brominated compound with the molecular formula CHBrO and a molecular weight of 324.84 g/mol. It appears as a white solid and is primarily known for its application as a flame retardant. The compound is characterized by the presence of three bromomethyl groups attached to a propanol backbone, which contributes to its reactivity and biological activity.

The chemical behavior of 3-Bromo-2,2-bis(bromomethyl)propanol includes various reactions typical of alcohols and halogenated compounds:

- Decomposition: In aqueous solutions, it undergoes spontaneous decomposition, leading to the formation of several products such as 3,3-bis(bromomethyl)oxetane and 3-bromomethyl-3-hydroxymethyloxetane. This reaction releases bromide ions and has been studied under different pH levels and temperatures .

- Reactivity with Acids: The compound reacts with oxoacids and carboxylic acids to form esters along with water. It can also be oxidized to form aldehydes or ketones .

- Polymerization: Alcohols like 3-Bromo-2,2-bis(bromomethyl)propanol can initiate polymerization processes when combined with isocyanates or epoxides .

3-Bromo-2,2-bis(bromomethyl)propanol has been identified as a multisite carcinogen in experimental animal studies. Its biological activity is primarily linked to its brominated structure, which enhances its potential for bioaccumulation and toxicity . The compound's persistence in the environment raises concerns regarding its long-term ecological impact.

Several methods exist for synthesizing 3-Bromo-2,2-bis(bromomethyl)propanol:

- Bromination of Pentaerythritol: A common method involves the bromination of pentaerythritol in the presence of sulfur powder and acetic acid, followed by treatment with methanol to yield the desired product .

- Reaction Conditions: The synthesis typically requires controlled temperatures (not exceeding 50 °C during bromination) and specific stoichiometric ratios of reagents to achieve high yields (up to 93%) .

The primary application of 3-Bromo-2,2-bis(bromomethyl)propanol is as a flame retardant in various materials, including plastics and textiles. Its effectiveness in reducing flammability makes it valuable in industries where fire safety is paramount. Additionally, its use in research settings for studying chemical transformations adds to its significance.

Research indicates that 3-Bromo-2,2-bis(bromomethyl)propanol interacts with various environmental factors, leading to significant degradation products that may also possess hazardous characteristics . The kinetics of these interactions are influenced by pH and temperature, suggesting that environmental conditions play a crucial role in its stability and reactivity.

Several compounds share structural similarities with 3-Bromo-2,2-bis(bromomethyl)propanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pentaerythritol Tribromide | CHBrO | Contains four bromine atoms; used as a flame retardant |

| 1-Bromo-2-propanol | CHBrO | Simpler structure; lower bromination level |

| 1,2-Dibromoethane | CHBr | Two bromine atoms; used in organic synthesis |

Uniqueness

What distinguishes 3-Bromo-2,2-bis(bromomethyl)propanol from these similar compounds is its unique combination of three bromomethyl groups on a propanol backbone, which enhances its flame-retardant properties while also contributing to its biological activity as a carcinogen. This specific arrangement allows for particular chemical interactions that are not present in simpler or less brominated compounds.

Physical Description

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

36483-57-5